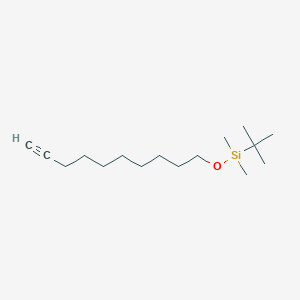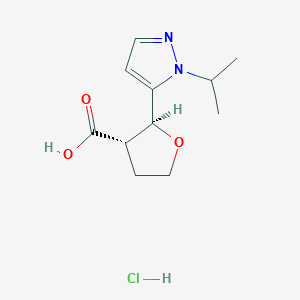
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride is a synthetic organic compound. It is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrazole moiety, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: This step often involves the reaction of a suitable pyrazole derivative with the tetrahydrofuran intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could be used in assays to determine its effects on various biological systems.
Medicine
In medicine, this compound may have potential therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various effects on cellular pathways.
類似化合物との比較
Similar Compounds
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid: The free acid form of the compound.
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxamide: An amide derivative.
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylate: An ester derivative.
Uniqueness
The uniqueness of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H17ClN2O3 |
|---|---|
分子量 |
260.72 g/mol |
IUPAC名 |
(2S,3S)-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10;/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15);1H/t8-,10-;/m0./s1 |
InChIキー |
XVCJXCVVVUNBAV-GNAZCLTHSA-N |
異性体SMILES |
CC(C)N1C(=CC=N1)[C@@H]2[C@H](CCO2)C(=O)O.Cl |
正規SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B13337770.png)
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)
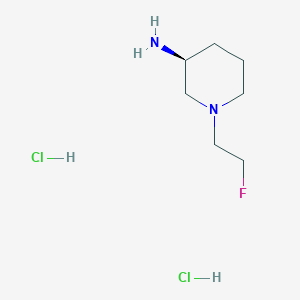
![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)
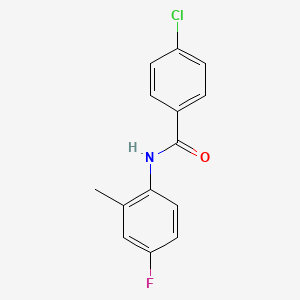

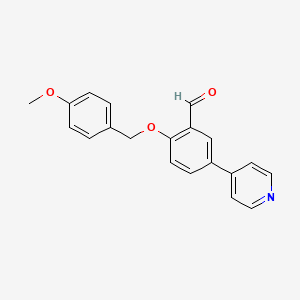
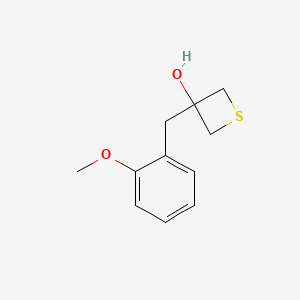

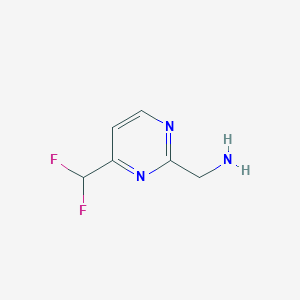
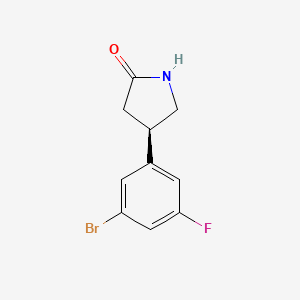
![4-(4-Chloro-3-isopropyl-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-ethylbenzonitrile](/img/structure/B13337836.png)
